JG-98

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

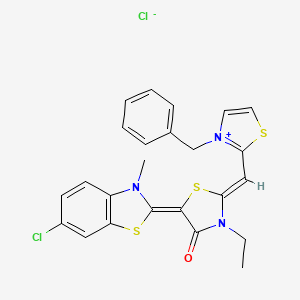

(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPPGWXGMILTRB-HDPAMLMOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C/4\N(C5=C(S4)C=C(C=C5)Cl)C)/C1=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Hsp70 Inhibitor JG-98: A Technical Guide to its Mechanism of Action in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-98 is a novel allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various malignancies, including breast cancer.[1] Hsp70 plays a critical role in maintaining protein homeostasis and promoting cell survival, making it a compelling target for anticancer therapy.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound in breast cancer cells, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This compound disrupts the interaction between Hsp70 and its co-chaperone Bag3, leading to the destabilization of oncogenic client proteins, induction of apoptosis, and cell cycle arrest.[2][3][4] The data presented herein underscore the potential of this compound as a promising therapeutic agent for breast cancer.

Introduction: Targeting the Hsp70-Bag3 Axis

Heat Shock Protein 70 (Hsp70) is a crucial component of the cellular machinery responsible for protein folding, refolding, and degradation. In cancer cells, Hsp70 is often upregulated to cope with the stresses of rapid proliferation and accumulation of mutated proteins. Hsp70's function is modulated by a variety of co-chaperones, including the Bcl-2-associated athanogene (Bag) family of proteins.[1] Bag3, in particular, is often co-elevated with Hsp70 in tumors and plays a significant role in cancer development by regulating processes such as the cell cycle and suppressing oncogene-induced senescence.[1]

This compound is a small molecule that acts as an allosteric inhibitor of Hsp70.[1][5] It binds to a conserved pocket on Hsp70, distinct from the ATP-binding site, and specifically disrupts the protein-protein interaction between Hsp70 and Bag3.[4] This disruption is a key event in the mechanism of action of this compound, leading to a cascade of downstream effects that ultimately inhibit cancer cell growth and survival.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified in various breast cancer cell lines. The following tables summarize the key inhibitory and effective concentrations observed in preclinical studies.

Table 1: In Vitro Inhibition of Hsp70-Bag Interactions by this compound

| Interaction | IC50 (µM) | Reference |

| Hsp70-Bag1 | 0.6 | [1] |

| Hsp70-Bag2 | 1.2 | [1] |

| Hsp70-Bag3 | 1.6 | [1] |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | EC50 (µM) | Assay | Reference |

| MDA-MB-231 | 0.4 | MTT Assay (72 hrs) | [1][5] |

| MCF-7 | 0.7 | MTT Assay (72 hrs) | [1][5] |

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. The disruption of the Hsp70-Bag3 complex leads to both Bag3-dependent and -independent downstream effects.[2][3]

Bag3-Dependent Effects: The ERK Pathway

The inhibition of the Hsp70-Bag3 interaction by this compound leads to the activation of the MAP kinase ERK1/2.[2] This effect is also observed with the depletion of Bag3, suggesting a direct link between the disruption of the Hsp70-Bag3 module and ERK activation.[2]

Bag3-Independent Effects: Akt and c-myc Downregulation

This compound also induces the downregulation of the pro-survival protein Akt and the oncoprotein c-myc.[2][3] These effects are not mimicked by the depletion of Bag3, indicating a Bag3-independent mechanism.[2][3] It is proposed that this compound enhances the association of Hsp70 with its client proteins, including Akt and c-myc, and recruits the ubiquitin ligase CHIP, which in turn promotes their ubiquitination and subsequent proteasomal degradation.[3]

Induction of Apoptosis and Cell Cycle Arrest

A key consequence of this compound treatment in breast cancer cells is the induction of apoptosis.[1][5] This is evidenced by the cleavage of caspase-3 and PARP, key mediators of programmed cell death, in cell lines such as MDA-MB-231.[1]

Furthermore, this compound influences the cell cycle by destabilizing the transcription factor FoxM1.[1][4] This leads to the upregulation of the cell cycle inhibitors p21 and p27, resulting in cell cycle arrest.[1][4]

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of this compound.

Caption: Signaling pathways affected by this compound in breast cancer cells.

Caption: General experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT)

-

Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: MDA-MB-231 cells are treated with this compound (e.g., 1 µM) or vehicle control for 48 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

-

Cell Treatment: MCF-7 cells are treated with this compound (e.g., 1 µM) or vehicle control for 24 or 48 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

-

Cell Lysis: MCF-7 or MDA-MB-231 cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, c-myc, cleaved caspase-3, PARP, p21, p27, β-actin) overnight at 4°C.

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Implantation: 1 x 10^7 MCF-7 cells in Matrigel are subcutaneously injected into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound (e.g., 20 mg/kg) or vehicle is administered via intraperitoneal injection on a specified schedule (e.g., daily for 5 days a week).

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for breast cancer by targeting the Hsp70-Bag3 protein-protein interaction. Its mechanism of action involves the disruption of key pro-survival signaling pathways, leading to apoptosis and cell cycle arrest in breast cancer cells. The preclinical data strongly support its continued development. Future research should focus on elucidating the full spectrum of Hsp70 client proteins affected by this compound, exploring potential synergistic combinations with other anti-cancer agents, and advancing this compound into clinical trials for the treatment of breast cancer. The detailed methodologies provided in this guide are intended to facilitate further investigation into this promising class of Hsp70 inhibitors.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinati… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

The Allosteric Binding Site of JG-98 on Hsp70: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis. Its involvement in the folding, stabilization, and degradation of a wide array of client proteins, including many oncoproteins, has made it a compelling target in oncology and other fields. Allosteric inhibition of Hsp70 presents a promising therapeutic strategy, offering the potential for greater selectivity and reduced off-target effects compared to active-site inhibitors. JG-98 is a potent allosteric inhibitor of Hsp70 that has demonstrated significant anti-cancer activity. This technical guide provides an in-depth exploration of the allosteric binding site of this compound on Hsp70, detailing the mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize this interaction.

Mechanism of Action: Allosteric Inhibition of Hsp70 Function

This compound exerts its inhibitory effect by binding to a conserved allosteric pocket within the Nucleotide-Binding Domain (NBD) of Hsp70.[1][2][3] This binding event does not directly compete with ATP binding but instead stabilizes a conformation of Hsp70 that has a reduced affinity for its co-chaperones, most notably the Bcl2-associated athanogene (Bag) family of proteins, such as Bag3.[2] The Hsp70-Bag3 interaction is critical for the release of client proteins and the prevention of their degradation. By disrupting this protein-protein interaction (PPI), this compound effectively inhibits the chaperone cycle, leading to the destabilization and subsequent degradation of Hsp70 client proteins, many of which are crucial for cancer cell survival and proliferation.[1][2]

The this compound Binding Pocket: Insights from Molecular Modeling

In the absence of a published co-crystal structure of this compound bound to Hsp70, molecular docking studies have provided a detailed model of the binding site. These computational models, based on the known binding site of the parent compound MKT-077, indicate that this compound settles into a deep, hydrophobic pocket adjacent to the nucleotide-binding cleft within the NBD.[4]

Key residues identified through molecular docking studies as forming the binding pocket for this compound and its analogs include:

-

Anchoring Residues: R72, K71, T13, F150, P147, and T204 are predicted to form a deep pocket that anchors the inhibitor.[3]

-

Hydrophobic Interactions: The benzyl group of this compound is thought to extend into an adjacent hydrophobic pocket, enhancing binding affinity.[3] Favorable contacts have also been predicted with residues T13, T14, K71, V146, Y149, and E175.[4]

It is important to note that this information is derived from computational models and awaits definitive confirmation by high-resolution structural biology techniques such as X-ray crystallography or cryo-electron microscopy.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity from various studies. These values highlight its potency in disrupting Hsp70 co-chaperone interactions and its efficacy in cancer cell lines.

Table 1: Inhibition of Hsp70-Co-Chaperone Interaction

| Co-Chaperone | Assay Type | IC50 (µM) | Reference |

| Bag1 | FCPIA | 0.6 ± 0.1 | [2] |

| Bag2 | FCPIA | 1.2 ± 0.1 | [2] |

| Bag3 | FCPIA | 1.6 ± 0.3 | [2] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | EC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | MTT Assay | ~0.3 - 0.4 | [5][6] |

| MCF-7 | Breast Cancer | MTT Assay | ~0.7 | [6] |

| Various | Multiple Cancers | Not Specified | ~0.3 - 4 | [5] |

Experimental Protocols

The characterization of the allosteric binding of this compound to Hsp70 and its functional consequences has relied on several key experimental techniques. Below are detailed overviews of the methodologies employed.

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay is used to quantitatively measure the disruption of the Hsp70-Bag3 protein-protein interaction by this compound in a high-throughput format.

Principle: Recombinant Hsp70 is immobilized on beads, which are then incubated with a fluorescently labeled Bag3 protein. The binding of fluorescent Bag3 to the Hsp70-coated beads is detected by flow cytometry. In the presence of an inhibitor like this compound, the Hsp70-Bag3 interaction is disrupted, leading to a decrease in the fluorescent signal from the beads.

Generalized Protocol:

-

Protein Preparation: Express and purify recombinant Hsp70 and Bag3 proteins. Label Bag3 with a fluorescent dye (e.g., Alexa Fluor 488).

-

Bead Conjugation: Covalently couple purified Hsp70 to carboxylated polystyrene beads.

-

Inhibition Assay:

-

In a multi-well plate, dispense the Hsp70-conjugated beads.

-

Add varying concentrations of this compound (or a vehicle control) to the wells and incubate briefly.

-

Add a constant concentration of fluorescently labeled Bag3 to all wells.

-

Incubate the plate to allow for protein-protein binding to reach equilibrium.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Gate on the bead population based on forward and side scatter.

-

Measure the mean fluorescence intensity (MFI) of the beads in the appropriate fluorescence channel.

-

-

Data Analysis:

-

Normalize the MFI values to the vehicle control (100% binding) and a background control (0% binding).

-

Plot the normalized MFI against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to validate the disruption of the Hsp70-Bag3 interaction by this compound within a cellular context.

Principle: An antibody specific to a target protein (e.g., Hsp70) is used to pull down the target protein from a cell lysate. If another protein (e.g., Bag3) is interacting with the target protein, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.

Generalized Protocol:

-

Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line) and treat them with this compound or a vehicle control for a specified time.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for Hsp70.

-

Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against both Hsp70 (to confirm successful pulldown) and Bag3 (to detect the co-immunoprecipitated protein).

-

-

Analysis: Compare the amount of co-immunoprecipitated Bag3 in the this compound-treated samples to the control samples to determine if the interaction was disrupted.

Visualizations

Hsp70 Allosteric Inhibition by this compound

Caption: Mechanism of Hsp70 allosteric inhibition by this compound.

Experimental Workflow for Characterizing this compound Activity

Caption: Workflow for characterizing the allosteric inhibitor this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

The Allosteric Modulator JG-98: A Technical Guide to its Disruption of the Hsp70-Bag3 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule JG-98, an allosteric inhibitor of the Heat Shock Protein 70 (Hsp70) chaperone. This compound effectively disrupts the critical protein-protein interaction (PPI) between Hsp70 and its co-chaperone Bag3 (Bcl-2-associated athanogene 3), a key interaction implicated in cancer cell survival and proliferation. This document details the mechanism of action of this compound, presents quantitative data on its binding affinity and inhibitory concentrations, outlines experimental protocols for its study, and visualizes its effects on downstream signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development exploring the therapeutic potential of targeting the Hsp70-Bag3 axis.

Introduction: The Hsp70-Bag3 Axis as a Therapeutic Target

Heat Shock Protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis. In numerous cancer types, Hsp70 is overexpressed and plays a vital role in promoting cell survival, metastasis, and resistance to therapy.[1] Hsp70's function is intricately regulated by a variety of co-chaperones, among which Bag3 is of particular interest in oncology. Bag3 binds to the ATPase domain of Hsp70, modulating its chaperone activity and client protein handling. The Hsp70-Bag3 complex is known to stabilize and regulate the function of several oncoproteins, including the transcription factor FoxM1.[2][3][4] Consequently, the disruption of the Hsp70-Bag3 interaction presents a compelling non-canonical strategy for inhibiting Hsp70 function and inducing cancer cell death.

This compound has emerged as a potent and specific small molecule inhibitor of this interaction.[1][2] It binds to a conserved allosteric site on Hsp70, leading to the dissociation of Bag3 and subsequent degradation of pro-survival client proteins.[1][5] This guide will delve into the technical details of this compound's mechanism and its effects on cancer cells.

Quantitative Data: The Potency of this compound

The efficacy of this compound in disrupting the Hsp70-Bag family interactions and its anti-proliferative effects across various cancer cell lines have been quantitatively assessed in several studies. The following tables summarize the key data points.

Table 1: Inhibitory Activity of this compound on Hsp70-Bag Interactions

| Interaction | Assay Type | IC50 Value (µM) | Reference |

| Hsp70-Bag3 | Flow Cytometry | 1.6 ± 0.3 | [1][2] |

| Hsp70-Bag1 | Not Specified | 0.6 ± 0.1 | [1][2] |

| Hsp70-Bag2 | Not Specified | 1.2 ± 0.1 | [1][2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 Value (µM) | Reference |

| MCF7 | Breast Cancer | ~0.3 - 0.7 | [1][2] |

| HeLa | Cervical Cancer | Variable (~0.3 - 4) | [2] |

| MDA-MB-231 | Breast Cancer | 0.4 | [1][6] |

| Various | Multiple Origins | 0.3 - 4 | [2][4] |

Table 3: Binding Affinity of this compound for Hsp70

| Parameter | Value | Method | Reference |

| KD | ~86 nM | Not Specified | [7] |

Mechanism of Action: Allosteric Inhibition and Downstream Effects

This compound functions as an allosteric inhibitor, binding to a conserved hydrophobic pocket within the nucleotide-binding domain (NBD) of Hsp70.[5][7] This binding event induces a conformational change in Hsp70 that prevents its interaction with Bag family proteins.

The disruption of the Hsp70-Bag3 complex by this compound leads to several downstream cellular consequences, primarily the destabilization of key pro-survival proteins. One of the most well-documented effects is the downregulation of the transcription factor FoxM1.[2][4] The loss of FoxM1, in turn, relieves the suppression of cell cycle inhibitors p21 and p27, leading to cell cycle arrest and apoptosis.[2][4]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound disrupts the Hsp70-Bag3 interaction, leading to FoxM1 degradation and apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the effects of this compound. These are generalized protocols based on published literature; specific details may require optimization.

Co-Immunoprecipitation to Assess Hsp70-Bag3 Interaction

This protocol is designed to qualitatively and semi-quantitatively assess the disruption of the Hsp70-Bag3 interaction in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

This compound (and vehicle control, e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Hsp70 antibody for immunoprecipitation (IP)

-

Protein A/G magnetic beads

-

Anti-Bag3 antibody for Western blotting

-

Anti-Hsp70 antibody for Western blotting (as a loading control for IP)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency and treat with this compound or vehicle control for the desired time and concentration (e.g., 50 µM for 4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Immunoprecipitation:

-

Pre-clear cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-Hsp70 antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-Bag3 and anti-Hsp70 antibodies.

-

-

Analysis: A decrease in the Bag3 signal in the this compound treated sample compared to the control indicates disruption of the Hsp70-Bag3 interaction.[2]

Flow Cytometry-Based Protein-Protein Interaction Assay

This method provides a quantitative measure of the Hsp70-Bag3 interaction in vitro.

Materials:

-

Recombinant purified Hsp70 protein

-

Recombinant purified, fluorescently labeled Bag3 protein (e.g., with FITC)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound at various concentrations

-

Beads for immobilizing Hsp70 (e.g., Ni-NTA beads if Hsp70 is His-tagged)

-

Flow cytometer

Procedure:

-

Immobilization: Immobilize recombinant Hsp70 onto beads.

-

Binding Reaction:

-

Incubate the Hsp70-coated beads with fluorescently labeled Bag3 in the presence of varying concentrations of this compound or a vehicle control.

-

Allow the binding reaction to reach equilibrium.

-

-

Flow Cytometry Analysis:

-

Analyze the beads using a flow cytometer, measuring the fluorescence intensity of the beads.

-

A decrease in fluorescence intensity in the presence of this compound indicates inhibition of the Hsp70-Bag3 interaction.

-

-

Data Analysis: Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a potential Hsp70-Bag3 inhibitor like this compound.

Caption: A typical workflow for the preclinical evaluation of an Hsp70-Bag3 inhibitor.

Conclusion

This compound is a valuable chemical probe and a promising therapeutic lead that effectively targets the Hsp70-Bag3 protein-protein interaction. Its allosteric mechanism of action provides a unique approach to modulating Hsp70 function, leading to the destabilization of oncoproteins and the induction of apoptosis in cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers aiming to further investigate the Hsp70-Bag3 axis and develop novel cancer therapeutics. Further exploration into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these preclinical findings into clinical applications.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Validation of the Hsp70-Bag3 protein-protein interaction as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling Pathways Affected by JG-98: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-98 is a potent and specific allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancer types and integral to tumor cell survival and proliferation. By binding to a conserved pocket on Hsp70, this compound effectively disrupts the protein's interaction with its co-chaperone Bag3 (Bcl-2-associated athanogene 3). This disruption triggers a cascade of downstream signaling events, culminating in anti-cancer effects in both cancer cells and tumor-associated macrophages. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound and its Primary Mechanism of Action

This compound is a small molecule inhibitor that allosterically targets Hsp70, a key player in protein homeostasis.[1][2][3] Unlike ATP-competitive inhibitors, this compound binds to a distinct pocket on the nucleotide-binding domain of Hsp70.[4][5] This binding event induces a conformational change that specifically disrupts the interaction between Hsp70 and Bag3.[1][3][4][6] The Hsp70-Bag3 complex is crucial for the stabilization and function of a variety of oncoproteins. By uncoupling this interaction, this compound promotes the degradation of these client proteins, leading to the observed anti-tumor activity.

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | EC50/IC50 (µM) | Assay Type | Incubation Time (hours) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.39 (IC50) | MTT Assay | 72 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.4 (EC50) | MTT Assay | 72 |

| MCF7 | Estrogen Receptor-Positive Breast Cancer | 0.7 (EC50) | MTT Assay | 72 |

| Various Cell Lines | Various Cancers | ~0.3 - 4 (EC50) | Not Specified | 72 |

Downstream Signaling Pathways Modulated by this compound

The disruption of the Hsp70-Bag3 axis by this compound initiates a multi-faceted signaling cascade, impacting several key pathways that govern cell survival, proliferation, and apoptosis. These effects can be broadly categorized into Bag3-dependent and Bag3-independent mechanisms.[6]

Bag3-Dependent Signaling: The ERK Pathway

This compound treatment leads to the activation of the MAP kinase ERK1/2.[6] This effect is dependent on the disruption of the Hsp70-Bag3 interaction. The proposed mechanism involves the dissociation of a complex where Bag3 facilitates the dephosphorylation of ERK1/2. By disrupting this complex, this compound reduces the rate of ERK1/2 dephosphorylation, thereby increasing its activity.[2]

Bag3-Independent Signaling: Akt and c-myc Pathways

In contrast to its effect on ERK, this compound-mediated downregulation of the pro-survival protein Akt and the oncoprotein c-myc occurs through a Bag3-independent mechanism.[6] The inhibition of Hsp70 by this compound is thought to enhance the recruitment of the E3 ubiquitin ligase CHIP to Hsp70-bound client proteins like Akt and c-myc, leading to their ubiquitination and subsequent proteasomal degradation.

Induction of Apoptosis and Regulation of Cell Cycle Mediators

A significant consequence of this compound treatment is the induction of apoptosis. This is evidenced by the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase) in cancer cells.[1] Furthermore, this compound has been shown to destabilize the transcription factor FoxM1.[1][7] The downregulation of FoxM1 leads to the increased expression of the cell cycle inhibitors p21 and p27, thereby contributing to the anti-proliferative effects of this compound.[1][4][7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF7)

-

96-well plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Western Blotting for Protein Expression and Phosphorylation

This protocol is to assess the levels of total and phosphorylated proteins in key signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Akt, anti-c-myc, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound at the desired concentration and time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Immunoprecipitation for Hsp70-Bag3 Interaction

This protocol is to confirm the disruption of the Hsp70-Bag3 interaction by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Immunoprecipitation lysis buffer

-

Anti-Hsp70 antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (anti-Hsp70, anti-Bag3)

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells and pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-Hsp70 antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using anti-Hsp70 and anti-Bag3 antibodies.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-cancer effects through a well-defined mechanism of action. By allosterically inhibiting Hsp70 and disrupting its interaction with Bag3, this compound modulates multiple downstream signaling pathways critical for cancer cell survival and proliferation. The detailed understanding of these pathways, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation of this compound and other Hsp70 inhibitors. The provided experimental protocols serve as a practical resource for researchers aiming to explore the multifaceted effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Validation of the Hsp70-Bag3 protein-protein interaction as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JG-98 in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-98 is a potent and specific allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in a variety of human cancers and associated with poor prognosis. This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis in cancer cells. By disrupting the critical interaction between Hsp70 and its co-chaperone Bag3, this compound triggers a cascade of downstream signaling events, leading to cell cycle arrest and programmed cell death. This document details the molecular pathways affected by this compound, presents quantitative data on its efficacy in various cancer cell lines, and provides comprehensive experimental protocols for key assays used to elucidate its mechanism of action.

Introduction

Heat Shock Protein 70 (Hsp70) is a key component of the cellular machinery responsible for protein folding, refolding, and degradation, ensuring protein homeostasis. In cancer cells, Hsp70 is often upregulated, where it plays a crucial role in promoting cell survival, proliferation, and resistance to therapy by stabilizing a wide range of oncoproteins and inhibiting apoptotic pathways. The dependency of cancer cells on Hsp70 makes it an attractive target for therapeutic intervention.

This compound is a small molecule inhibitor that binds to an allosteric pocket in the nucleotide-binding domain (NBD) of Hsp70. This binding event disrupts the protein-protein interaction between Hsp70 and the Bcl2-associated athanogene 3 (Bag3), a co-chaperone that facilitates the release of client proteins from Hsp70.[1] By inhibiting this interaction, this compound promotes the degradation of key oncogenic client proteins, ultimately leading to the induction of apoptosis. This guide will explore the intricate molecular mechanisms underlying the pro-apoptotic effects of this compound.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the allosteric inhibition of Hsp70, which leads to the disruption of the Hsp70-Bag3 protein-protein interaction.[1] This disruption has profound consequences on cellular signaling pathways that are critical for cancer cell survival and proliferation.

Disruption of the Hsp70-Bag3 Interaction

The Hsp70-Bag3 complex plays a vital role in maintaining the stability and function of numerous client proteins, many of which are oncoproteins. Bag3 acts as a nucleotide exchange factor, promoting the release of ADP from Hsp70 and facilitating the binding of ATP, which in turn leads to the release of the client protein. By binding to an allosteric site on Hsp70, this compound prevents the interaction with Bag3, trapping client proteins in a complex with Hsp70 and targeting them for degradation.[1]

Downstream Signaling Pathways

The inhibition of the Hsp70-Bag3 complex by this compound modulates several key signaling pathways implicated in cancer progression. These effects can be both Bag3-dependent and Bag3-independent.[2][3][4]

-

FoxM1, p21, and p27 Pathway (Bag3-Dependent): The transcription factor FoxM1 is a known Hsp70-Bag3 client protein that plays a critical role in cell cycle progression.[1] Treatment with this compound leads to the destabilization and subsequent degradation of FoxM1.[1] This, in turn, relieves the suppression of the cyclin-dependent kinase inhibitors p21 and p27, leading to cell cycle arrest.[1]

-

ERK Pathway (Bag3-Dependent): this compound has been shown to activate the MAP kinase ERK1/2.[2][4] This activation is dependent on the disruption of the Hsp70-Bag3 interaction, which reduces the association of ERK1/2 with Bag3 and subsequently suppresses its dephosphorylation.[4]

-

Akt and c-myc Pathways (Bag3-Independent): this compound also affects the Akt and c-myc signaling pathways in a Bag3-independent manner.[2][3][4] The compound leads to a reduction in the levels of Akt, a key survival kinase.[4] Additionally, this compound downregulates the expression of the oncoprotein c-myc.[2][4]

The culmination of these signaling alterations is the induction of apoptosis, as evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).

Quantitative Data: Anti-proliferative Activity of this compound

This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. The half-maximal effective concentration (EC50) values for this compound are summarized in the table below.

| Cell Line | Cancer Type | EC50 (µM) |

| MCF7 | Breast Cancer | ~0.3 - 0.4 |

| MDA-MB-231 | Breast Cancer | ~0.3 - 4.0 |

| HeLa | Cervical Cancer | ~0.3 - 4.0 |

| OPM1 | Multiple Myeloma | Relatively less sensitive |

| OPM2 | Multiple Myeloma | Relatively less sensitive |

Note: EC50 values can vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Induced Apoptosis

Caption: this compound disrupts the Hsp70-Bag3 complex, leading to oncoprotein degradation and apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the anticancer effects and mechanism of this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the EC50 of this compound in a 96-well plate format.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using appropriate software.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the cleavage of caspase-3 and PARP.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP) for Hsp70-Bag3 Interaction

This protocol is to assess the effect of this compound on the interaction between Hsp70 and Bag3.

Materials:

-

Cancer cells treated with this compound or vehicle

-

Non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-Hsp70 or anti-Bag3)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer (e.g., Laemmli sample buffer)

-

Primary antibodies for Western blotting (anti-Hsp70 and anti-Bag3)

Procedure:

-

Lyse the treated and control cells with non-denaturing lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads three to five times with wash buffer.

-

Elute the proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against Hsp70 and Bag3. A decrease in the co-immunoprecipitated protein in the this compound treated sample indicates disruption of the interaction.

Conclusion

This compound represents a promising therapeutic agent that targets a key vulnerability of cancer cells – their dependence on the Hsp70 chaperone machinery. By allosterically inhibiting Hsp70 and disrupting its interaction with Bag3, this compound effectively triggers a multi-pronged attack on cancer cell survival pathways. The resulting degradation of oncoproteins, upregulation of cell cycle inhibitors, and modulation of critical signaling networks converge to induce apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Hsp70 inhibition in oncology.

References

The Pharmacokinetics and Pharmacodynamics of JG-98: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JG-98 is a novel small molecule inhibitor that has garnered significant interest in the field of oncology. It functions as an allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancer types and implicated in tumor cell survival, proliferation, and resistance to therapy. By disrupting the critical interaction between Hsp70 and its co-chaperone, Bcl2-associated athanogene 3 (BAG3), this compound triggers a cascade of events leading to cancer cell death. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical findings to support ongoing research and development efforts.

Pharmacodynamics: The Molecular Mechanism of Action

This compound exerts its anti-cancer effects by binding to a conserved allosteric pocket within the nucleotide-binding domain of Hsp70.[1][2] This binding event prevents the interaction of Hsp70 with BAG3, a crucial regulator of protein quality control.[1][2] The disruption of the Hsp70-BAG3 complex leads to several downstream consequences detrimental to cancer cells.

Key Pharmacodynamic Effects:

-

Induction of Apoptosis: By inhibiting the pro-survival function of the Hsp70-BAG3 complex, this compound effectively induces programmed cell death (apoptosis) in cancer cells. This is evidenced by the cleavage of caspase-3 and PARP, key mediators of the apoptotic cascade.

-

Inhibition of Autophagy: The Hsp70-BAG3 complex is also involved in chaperone-assisted selective autophagy, a process that cancer cells can exploit to maintain homeostasis and survive stress. This compound treatment has been shown to reduce autophagy flux, further compromising cancer cell viability.[1]

-

Destabilization of Oncoproteins: The Hsp70 chaperone machinery is responsible for the stability and function of numerous oncoproteins. Disruption of this system by this compound leads to the destabilization of key cancer-driving proteins, including the transcription factor FoxM1. The destabilization of FoxM1 relieves the suppression of its downstream targets, the cell cycle inhibitors p21 and p27.

-

Modulation of Signaling Pathways: this compound has been observed to modulate various signaling pathways critical for cancer cell growth and survival. Notably, it can affect the ERK and Akt signaling pathways in a manner that can be either dependent or independent of BAG3.

Cardiotoxicity: A Noteworthy Consideration

While demonstrating potent anti-cancer activity, preclinical studies have also revealed a potential for cardiotoxicity with this compound. In neonatal rat ventricular myocytes, this compound treatment led to apoptosis, sarcomere structural disintegration, and reduced autophagy flux at concentrations as low as 10 nM.[1][3] This highlights the critical role of the Hsp70-BAG3 complex in maintaining cardiomyocyte health and suggests that cardiac function should be a key consideration in the further development of this compound and other inhibitors of this pathway. Interestingly, co-treatment with the autophagy-inducing compound rapamycin was able to partially ameliorate these negative cardiac effects.[1]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 / IC50 (µM) |

| MCF-7 | Breast Cancer | ~0.3 - 0.7 |

| MDA-MB-231 | Breast Cancer | ~0.3 - 4.0 |

| HeLa | Cervical Cancer | ~0.3 - 4.0 |

| OPM1 | Multiple Myeloma | Relatively less sensitive |

| OPM2 | Multiple Myeloma | Relatively less sensitive |

EC50/IC50 values are approximate and can vary between studies.[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Administration Route | Dosage | Outcome |

| MCF7 (Breast Cancer) | Intraperitoneal (i.p.) | 3 mg/kg (on days 0, 2, and 4) | Suppressed tumor growth |

| HeLa (Cervical Cancer) | Intraperitoneal (i.p.) | 3 mg/kg (on days 0, 2, and 4) | Suppressed tumor growth |

[4]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The available pharmacokinetic data for this compound is primarily from preclinical studies in mice.

Absorption and Bioavailability

Current data suggests that this compound is not orally bioavailable. Intraperitoneal administration has been the primary route for in vivo studies.

Distribution

Following intraperitoneal injection in mice, this compound is distributed into the plasma. The plasma concentration of this compound peaks shortly after administration and then declines over time.

Metabolism and Excretion

Detailed studies on the metabolism and excretion pathways of this compound have not been extensively reported in the available literature. Further investigation is required to understand how this compound is metabolized and cleared from the body.

Table 3: Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 1 | ~100 | ~0.25 | ~200 |

| 3 | ~300 | ~0.25 | ~600 |

| 10 | ~1000 | ~0.5 | ~2000 |

Data is estimated from graphical representations in published studies and should be considered approximate.

Experimental Protocols

Co-Immunoprecipitation to Assess Hsp70-BAG3 Interaction

This protocol describes the general steps to determine if this compound disrupts the interaction between Hsp70 and BAG3 in cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Hsp70 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-BAG3 antibody for western blotting

-

Anti-Hsp70 antibody for western blotting

-

This compound compound and DMSO (vehicle control)

-

SDS-PAGE gels and transfer apparatus

-

Western blotting detection reagents

Methodology:

-

Culture cells to the desired confluency and treat with this compound or DMSO for the specified time and concentration.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the anti-Hsp70 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-BAG3 and anti-Hsp70 antibodies.

-

A decrease in the amount of BAG3 co-immunoprecipitated with Hsp70 in the this compound treated samples compared to the control indicates disruption of the interaction.

Immunofluorescence for Apoptosis Detection (Cleaved Caspase-3)

This protocol outlines the steps to visualize apoptosis in cells treated with this compound.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound compound and DMSO

-

4% paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against cleaved caspase-3

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Methodology:

-

Seed cells on coverslips and allow them to adhere.

-

Treat cells with this compound or DMSO for the desired time and concentration.

-

Wash the cells with PBS and fix with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against cleaved caspase-3.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope. An increase in the fluorescent signal for cleaved caspase-3 in this compound treated cells indicates an increase in apoptosis.

Mandatory Visualizations

Caption: Signaling pathway of this compound action and its downstream effects.

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic this compound is toxic for cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric HSP70 inhibitors perturb mitochondrial proteostasis and overcome proteasome inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic this compound is toxic for cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Exploring the Off-Target Landscape of the Hsp70 Inhibitor JG-98: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allosteric Hsp70 inhibitor, JG-98, has emerged as a promising anti-cancer agent by disrupting the crucial interaction between Hsp70 and its co-chaperone Bag3. While its on-target effects leading to the destabilization of oncogenic client proteins and induction of apoptosis are well-documented, a comprehensive understanding of its off-target interactions is critical for its clinical translation. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This technical guide provides a framework for elucidating the off-target profile of this compound, detailing essential experimental protocols and data presentation strategies. It is designed to equip researchers with the tools to systematically investigate the broader biological consequences of Hsp70 inhibition with this compound, ensuring a more complete and predictive assessment of its therapeutic potential.

Introduction: The Imperative of Off-Target Profiling

This compound is a potent allosteric inhibitor of Heat shock protein 70 (Hsp70), binding to a conserved pocket in the nucleotide-binding domain and disrupting its interaction with co-chaperones like Bag1, Bag2, and Bag3.[1] This disruption leads to the degradation of Hsp70 client proteins, many of which are key drivers of oncogenesis, ultimately triggering apoptosis in cancer cells.[2][3] The anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines with EC50 values typically in the sub-micromolar to low micromolar range.[4]

However, the therapeutic window and potential liabilities of any small molecule inhibitor are defined not only by its on-target potency but also by its interactions with unintended biological targets. Undesired off-target binding can result in toxicity, while in some instances, it can contribute to the therapeutic efficacy through beneficial polypharmacology. For this compound, observed effects on signaling pathways such as ERK, Akt, and c-myc, in both a Bag3-dependent and -independent manner, hint at a more complex mechanism of action that may involve off-target interactions.[5] A thorough investigation into the off-target landscape of this compound is therefore a critical step in its preclinical and clinical development.

This guide outlines a systematic approach to identifying and characterizing the off-target effects of this compound, focusing on established, robust methodologies.

On-Target and Observed Cellular Effects of this compound

This compound's primary mechanism of action is the disruption of the Hsp70-Bag3 protein-protein interaction.[1] This leads to a cascade of downstream events culminating in cancer cell death.

Established On-Target Effects

-

Disruption of Hsp70-Bag Interaction: this compound allosterically binds to Hsp70, leading to a conformational change that inhibits its interaction with Bag-domain containing co-chaperones. The IC50 values for the disruption of Hsp70 interaction with Bag1, Bag2, and Bag3 are 0.6 µM, 1.2 µM, and 1.6 µM, respectively.[1]

-

Destabilization of Client Proteins: By inhibiting the Hsp70 chaperone machinery, this compound leads to the degradation of oncogenic client proteins.

-

Induction of Apoptosis: The loss of key survival proteins triggers programmed cell death in cancer cells.[6]

Observed Effects on Signaling Pathways

Studies have shown that this compound modulates several key signaling pathways, some of which may be independent of its interaction with Bag3, suggesting potential off-target effects or complex downstream signaling.[5]

-

ERK Pathway: this compound has been observed to affect the ERK signaling pathway.[5]

-

Akt Pathway: The inhibitor has been shown to influence Akt signaling.[5]

-

c-myc: Downregulation of c-myc has been reported following this compound treatment.[5]

The following diagram illustrates the known on-target mechanism of this compound and its influence on downstream signaling pathways.

Quantitative Data Presentation for Off-Target Analysis

While specific quantitative off-target data for this compound is not extensively available in public literature, a systematic investigation would generate data that can be structured for clear interpretation and comparison. The following tables provide templates for organizing such data.

Table 1: Kinome Profiling Data Template

This table is designed to summarize the results of a kinome-wide screen to identify potential kinase off-targets of this compound.

| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) | Binding Affinity (Kd, µM) |

| Example Kinase 1 | Value | Value | Value |

| Example Kinase 2 | Value | Value | Value |

| ... | ... | ... | ... |

Table 2: Proteome-Wide Off-Target Data Template (CETSA-MS)

This table is a template for presenting data from a Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) experiment, which can identify protein targets in an unbiased, cellular context.

| Protein Target | Thermal Shift (ΔTm, °C) | p-value | Cellular Localization |

| Example Protein 1 | Value | Value | e.g., Cytosol, Nucleus |

| Example Protein 2 | Value | Value | e.g., Mitochondria |

| ... | ... | ... | ... |

Detailed Experimental Protocols for Off-Target Identification

To generate the data outlined above, rigorous and well-controlled experiments are essential. The following sections provide detailed methodologies for key experimental approaches to off-target profiling.

Kinome Profiling

Kinome profiling provides a broad assessment of a compound's interaction with a large panel of kinases, a common source of off-target effects for many small molecule inhibitors.

Objective: To identify and quantify the interactions of this compound with a comprehensive panel of human kinases.

Methodology: Kinase Binding Assay (e.g., KINOMEscan™)

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

-

Assay Principle: The assay is based on a competitive binding format where this compound is tested for its ability to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel.

-

Experimental Procedure:

-

A DNA-tagged kinase is incubated with the immobilized ligand and this compound at a specified concentration (e.g., 1 µM).

-

The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

-

The percent inhibition is calculated by comparing the amount of bound kinase in the presence of this compound to a DMSO control.

-

-

Data Analysis:

-

Primary screen results are typically reported as percent inhibition.

-

For hits identified in the primary screen, a dose-response curve is generated by testing a range of this compound concentrations to determine the IC50 value.

-

Binding affinity (Kd) can also be determined from the dose-response data.

-

The following diagram illustrates the workflow for kinome profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. When coupled with mass spectrometry (CETSA-MS), it enables the unbiased identification of protein targets.

Objective: To identify the protein interaction partners of this compound in intact cells by measuring changes in their thermal stability.

Methodology: CETSA followed by Western Blotting or Mass Spectrometry

-

Cell Culture and Treatment:

-

Culture cells of interest to ~80% confluency.

-

Treat cells with this compound at a desired concentration or with DMSO as a vehicle control for a specified duration.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler.

-

Include an unheated control.

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

-

Protein Quantification and Analysis:

-

Western Blotting (for specific targets):

-

Quantify the amount of a specific protein of interest in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.

-

Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

-

-

Mass Spectrometry (for proteome-wide analysis):

-

Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by trypsin digestion and TMT labeling).

-

Analyze the samples by LC-MS/MS to identify and quantify the proteins in the soluble fraction at each temperature.

-

Identify proteins that exhibit a significant thermal shift in the presence of this compound.

-

-

The following diagram outlines the experimental workflow for CETSA.

Proteomics-Based Approaches

In addition to CETSA-MS, other proteomics techniques can provide insights into the off-target effects of this compound by analyzing changes in protein expression or post-translational modifications.

Objective: To identify global changes in the proteome of cells treated with this compound.

Methodology: Quantitative Proteomics (e.g., SILAC, TMT, or Label-Free Quantification)

-

Cell Culture and Treatment:

-

Culture cells under appropriate conditions (e.g., using SILAC media for metabolic labeling).

-

Treat cells with this compound or a vehicle control.

-

-

Protein Extraction and Digestion:

-

Lyse the cells and extract total protein.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Peptide Labeling (for TMT) and Fractionation:

-

Label the peptides from different conditions with isobaric tags (for TMT).

-

Fractionate the peptides to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the proteins in each sample.

-

Determine the proteins that are significantly up- or down-regulated in response to this compound treatment.

-

Perform pathway analysis on the differentially expressed proteins to identify affected biological processes.

-

Conclusion

A comprehensive understanding of the off-target effects of the Hsp70 inhibitor this compound is paramount for its successful development as a therapeutic agent. While its on-target mechanism is relatively well-characterized, the potential for interactions with other cellular proteins remains an important area of investigation. The experimental methodologies outlined in this guide, including kinome profiling, Cellular Thermal Shift Assays, and quantitative proteomics, provide a robust framework for elucidating the off-target landscape of this compound. The systematic application of these techniques will enable a more complete assessment of its selectivity, potential toxicities, and any unforeseen therapeutic benefits, ultimately paving the way for its safe and effective use in the clinic. The structured presentation of the resulting quantitative data, as proposed in the template tables, will facilitate clear communication and interpretation of these critical findings within the scientific and drug development communities.

References

The Impact of JG-98 on Tumor-Associated Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment, playing a significant role in tumor progression, metastasis, and response to therapy. The allosteric Heat Shock Protein 70 (Hsp70) inhibitor, JG-98, has emerged as a promising anti-cancer agent that exerts its effects on both cancer cells and TAMs. This technical guide provides an in-depth analysis of the core mechanisms by which this compound modulates TAM function, supported by available data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Role of Hsp70 in TAMs and the Rationale for this compound Targeting

Tumor-associated macrophages, predominantly polarized towards an immunosuppressive M2-like phenotype, contribute to a tumor-permissive microenvironment. Heat Shock Protein 70 (Hsp70) and its co-chaperone, Bag3 (Bcl-2-associated athanogene 3), are crucial for the survival and function of both cancer cells and TAMs. The Hsp70-Bag3 complex regulates various cellular processes, including protein folding, degradation, and signaling. In the context of TAMs, this complex is implicated in maintaining their pro-tumoral functions.

This compound is a small molecule inhibitor that allosterically binds to the nucleotide-binding domain of Hsp70, leading to the disruption of the Hsp70-Bag3 protein-protein interaction.[1][2] This disruption has been shown to have anti-cancer effects, in part by modulating the tumor microenvironment. Notably, inhibition of Hsp70 by this compound has been reported to suppress the motility of macrophages and their infiltration into tumor sites.[3] This guide delves into the specifics of this compound's impact on TAMs, providing a foundational resource for researchers in the field.

Quantitative Data on the Effects of this compound

While specific quantitative data on the direct effects of this compound on TAM polarization markers, cytokine secretion, and phagocytosis is not extensively available in the public domain, the following table summarizes the known anti-proliferative effects of this compound on various cancer cell lines, which indirectly highlights its potential to alter the tumor microenvironment where TAMs reside.

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | ~0.3 - 0.4 | [1] |

| MCF-7 | Breast Cancer | 0.7 | [1] |

| HeLa | Cervical Cancer | Not specified | [1] |

| OPM1 | Multiple Myeloma | Relatively less sensitive | [1] |

| OPM2 | Multiple Myeloma | Relatively less sensitive | [1] |

Note: The EC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation. Further research is needed to quantify the direct impact of this compound on TAM functionality.

Core Mechanism of Action of this compound on TAMs

The primary mechanism of this compound in the context of TAMs revolves around the inhibition of the Hsp70-Bag3 interaction. This disruption is hypothesized to trigger a cascade of events that alter macrophage function.

Signaling Pathways Modulated by this compound in Macrophages

The disruption of the Hsp70-Bag3 complex by this compound is believed to affect downstream signaling pathways that are critical for macrophage motility and pro-tumoral functions. One such pathway involves the transcription factor LITAF (LPS-induced TNF-alpha factor), which regulates the expression of Colony Stimulating Factor 1 (CSF1), a key cytokine for macrophage survival and differentiation.[3]

Below is a diagram illustrating the proposed signaling pathway affected by this compound in macrophages.

Experimental Protocols

To facilitate further research into the effects of this compound on TAMs, this section provides detailed methodologies for key experiments.

Macrophage Polarization Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the polarization of macrophages towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

-

Recombinant mouse M-CSF (for BMDM differentiation).

-

Recombinant mouse IL-4 and IL-13 (for M2 polarization).

-

LPS and IFN-γ (for M1 polarization).

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Fluorescently conjugated antibodies against M1 markers (e.g., CD86, MHC Class II) and M2 markers (e.g., CD206, Arginase-1).

-

Flow cytometer.

Procedure:

-

Macrophage Differentiation and Polarization:

-

Culture BMDMs with M-CSF for 7 days to differentiate into M0 macrophages.

-

For M1 polarization, treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24-48 hours.

-

For M2 polarization, treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours.

-

In parallel, treat polarized macrophages with varying concentrations of this compound.

-

-

Antibody Staining:

-

Harvest the cells and wash with PBS containing 2% FBS.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against M1 and M2 surface markers for 30 minutes on ice.

-

Wash the cells to remove unbound antibodies.

-

-

Flow Cytometry Analysis:

-

Acquire stained cells on a flow cytometer.

-

Analyze the data to quantify the percentage of cells expressing M1 and M2 markers in the different treatment groups.

-

References

The Discovery and Synthesis of JG-98: A Technical Guide to a Novel Hsp70 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-98 is a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in a variety of human cancers. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. This compound acts by binding to a conserved pocket in the nucleotide-binding domain of Hsp70, thereby disrupting its crucial interaction with the co-chaperone Bag3 (Bcl-2-associated athanogene 3). This disruption leads to the destabilization of key oncogenic client proteins, ultimately triggering programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative effects.

Introduction

The Heat Shock Protein 70 (Hsp70) family of molecular chaperones plays a critical role in maintaining cellular proteostasis. In cancer cells, Hsp70 is often upregulated and is integral to the folding, stability, and function of numerous proteins that drive tumor growth, survival, and resistance to therapy. Consequently, the inhibition of Hsp70 has emerged as a promising strategy for cancer treatment.

This compound was developed as an analog of MKT-077, a first-generation Hsp70 inhibitor that showed promise but was limited by metabolic instability. This compound exhibits improved stability and potency, making it a valuable tool for studying Hsp70 biology and a potential lead compound for novel anti-cancer therapeutics.

Mechanism of Action